molecular formula C14H14N2O4 B14580312 Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate CAS No. 61643-34-3

Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate

Cat. No.: B14580312
CAS No.: 61643-34-3
M. Wt: 274.27 g/mol
InChI Key: UDBCEWGZVVALDP-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to effect the cyclisation . The oxidative aromatisation of oxazolines to oxazoles can be achieved using reagents like manganese dioxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. For example, the use of manganese dioxide in a packed reactor for the oxidative aromatisation of oxazolines to oxazoles has been reported to improve the safety profile and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

CAS No.

61643-34-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C14H14N2O4/c1-3-19-14(18)10-4-6-11(7-5-10)16-13(17)12-8-15-20-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

UDBCEWGZVVALDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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